4-(4-Methylsulfonylphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylsulfonylphenyl)benzoic acid, commonly known as MSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSBA is a benzoic acid derivative that belongs to the class of sulfones. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
Selective Electrooxidation of Toluene Derivatives
4-(Di-n-propylsulfamyl)benzoic acid, a derivative of toluene, is prepared using a mild electrochemical method involving cathodic generated oxygen radical-anion. This method is noted for its safety and circumvention of corrosive reagents, highlighting its significance in the preparation of commercially important drugs like benemid or probenecid (Michman & Weiss, 1990).
Synthesis of Poly(Sulfonium Cation)
Methyl 4-phenylthiophenyl sulfoxide is polymerized to produce poly(methyl-4-phenylthiophenylsulfonium), a compound with a yield higher than 90%. This compound showcases versatility, being applicable as an alkylating agent for phenol, aniline, and benzoic acid, converting them to their respective methyl esters with high conversion (Shouji, Nishimura, Yamamoto, & Tsuchida, 1994).
Biological Potency of Sulfonamides
4-(Substituted phenylsulfonamido)benzoic acids, synthesized using fly-ash:H3PO3 nano-catalyst under ultrasound irradiation conditions, exhibit significant antimicrobial activities. The synthesis process is noted for its efficiency, with yields exceeding 90%, and the compounds are characterized by physical constants, analytical, and spectroscopic data (Dineshkumar & Thirunarayanan, 2019).
Synthesis of 4-(Methylsulfonyl)benzoic Acid
A new and convenient method for preparing 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride is introduced. This method emphasizes cost reduction, environmental protection, and suitability for large-scale production, with the purity of the product reaching over 98% and a total yield of 51.8% (Yin, 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-(4-Methylsulfonylphenyl)benzoic acid is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .
Mode of Action
This compound acts as a selective inhibitor of the COX-2 enzyme . By binding to the active site of the enzyme, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these key pro-inflammatory mediators .
Biochemical Pathways
The inhibition of COX-2 disrupts the prostaglandin biosynthesis pathway . Prostaglandins are responsible for mediating inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating these symptoms .
Result of Action
The inhibition of COX-2 and subsequent reduction in prostaglandin production results in anti-inflammatory effects . This can lead to a decrease in inflammation-related symptoms such as pain and fever .
properties
IUPAC Name |
4-(4-methylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBUYGJDNKPSAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602489 |
Source
|
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16734-98-8 |
Source
|
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.